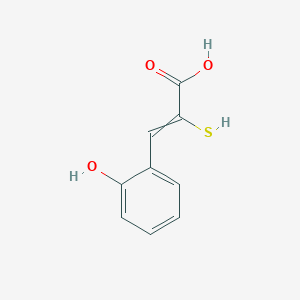
3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a sulfanylprop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the enone moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxycinnamic acid: Similar structure but lacks the sulfanyl group.
3-(2-Hydroxyphenyl)propanoic acid: Similar structure but lacks the enone moiety.
2-Hydroxyphenylacetic acid: Similar structure but lacks the sulfanyl and enone groups.
Uniqueness
3-(2-Hydroxyphenyl)-2-sulfanylprop-2-enoic acid is unique due to the presence of both the hydroxyphenyl and sulfanylprop-2-enoic acid moieties. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
5765-84-4 |
|---|---|
Fórmula molecular |
C9H8O3S |
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
3-(2-hydroxyphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3S/c10-7-4-2-1-3-6(7)5-8(13)9(11)12/h1-5,10,13H,(H,11,12) |
Clave InChI |
RXIBZYLJHRYUMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C(C(=O)O)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Furan-2-ylmethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B14740652.png)


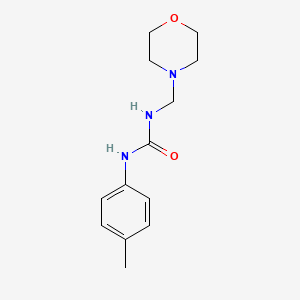


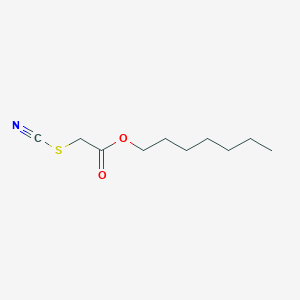
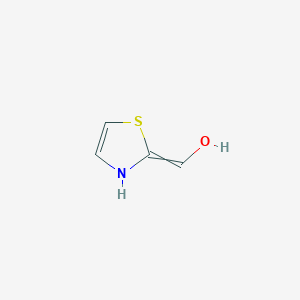

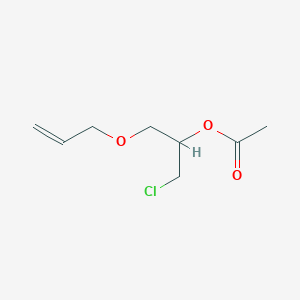
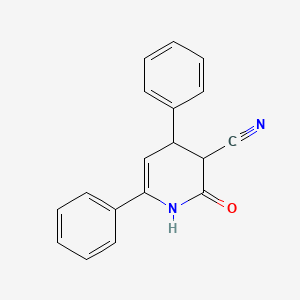
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)

![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
